5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and aldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1-methyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-methanol.
Substitution: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the pyrazole and thiophene rings can interact with various enzymes and receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)thiophene-2-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
The unique combination of the pyrazole, thiophene, and aldehyde functional groups in 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZOCQFBLVVZPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379645 |
Source
|
Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-94-5 |
Source
|
Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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